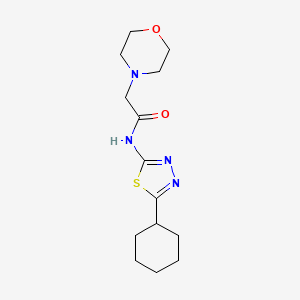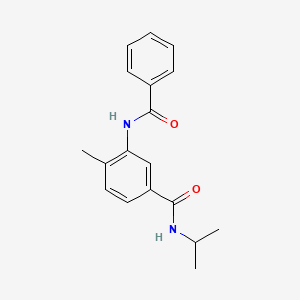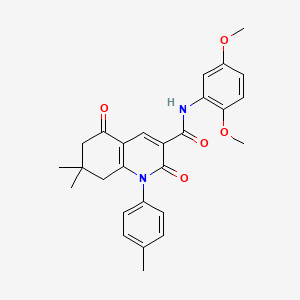
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14634713 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Significance of 1,3,4-Thiadiazolines
Research on 1,3,4-thiadiazolines, closely related to the chemical structure of interest, highlights the diverse methods for synthesizing these compounds and their significant biological activities against various microbial strains. These heterocyclic compounds are synthesized mainly through the cyclization of thiosemicarbazone under various conditions, indicating a broad pharmaceutical significance (Yusuf & Jain, 2014).
Biological Activity of Heterocyclic Systems Based on 1,3,4-Thia(Oxa)Diazoles
The heterocyclic scaffolds of 1,3,4-thia(oxa)diazoles are recognized for their versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This suggests that compounds like "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide" could potentially be explored for similar biological applications (Lelyukh, 2019).
Chemistry and Progress Report on Biological Activities of Thiadiazole Compounds
Thiadiazoles are emphasized for their extensive applications in various fields, including organic synthesis, pharmaceuticals, and as metal chelating agents. Their wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticonvulsant effects, underlines the potential research applications of thiadiazole derivatives, including compounds with structures similar to the one of interest (Asif, 2016).
Review on 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
This review highlights the importance of 1,3,4-thiadiazole derivatives in medicinal chemistry, showcasing their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique anti-inflammatory, antimicrobial, and anticonvulsant activities, suggesting a wide array of research and therapeutic applications for compounds like "this compound" (Mishra et al., 2015).
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h11H,1-10H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCXMQJINQDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4591390.png)

![4-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4591414.png)
![2-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4591426.png)

![8-(2-chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4591447.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4591454.png)
![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4591462.png)
![ETHYL 4-({[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4591478.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4591490.png)
![6-chloro-2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4591498.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,3-diphenylpropanoyl)hydrazinecarbothioamide](/img/structure/B4591499.png)
![1-{3-[(4-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4591501.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4591505.png)
